molecular formula C7H10O4 B3055038 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid CAS No. 6283-72-3

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid

Cat. No.: B3055038
CAS No.: 6283-72-3
M. Wt: 158.15 g/mol
InChI Key: JZFPIISPMJRMLD-UHFFFAOYSA-N
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Description

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid, also known as 2-Furanpropanoic acid, tetrahydro-5-oxo-, is a compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. This compound is characterized by the presence of a propanoic acid group attached to the 2-position of a 5-oxotetrahydrofuran ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with a reducing agent to form the tetrahydrofuran ring, followed by oxidation to introduce the keto group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient cyclization and oxidation processes .

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of intermediate complexes and the transfer of functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid is unique due to the presence of both a propanoic acid group and a 5-oxotetrahydrofuran ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

3-(5-oxooxolan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPIISPMJRMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016277
Record name 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-72-3
Record name Tetrahydro-5-oxo-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6283-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 7709
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC7709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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